N-Carbobenzoxy-DL-serine
Overview
Description
N-Carbobenzoxy-DL-serine, also known as N-Cbz-DL-serine or Z-DL-Ser-OH, is a compound used as a building block in peptide synthesis and as a biochemical reagent . It is also used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl-(lor dl)-serine benzyl ester . This compound serves as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves the protection of the amino group of DL-serine with carbobenzoxy chloride via inverse-phase transfer catalysis .
Molecular Structure Analysis
The molecular formula of this compound is C11H13NO5 . The IUPAC name for this compound is 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid . The InChI string is InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15) .
Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . Its molecular weight is 239.22 g/mol . The compound has a density of 1.2967 (rough estimate), a melting point of 124-126°C (lit.), a boiling point of 381.88°C (rough estimate), a flashing point of 248.6°C, and a vapor pressure of 2.56E-10mmHg at 25°C .
Scientific Research Applications
Synthesis and Peptide Research
- N-Carbobenzoxy-DL-serine plays a significant role in the synthesis of peptides and their derivatives, essential for studying proteolytic enzymes and peptide structures (Harris & Fruton, 1951).
- It is used in creating synthetic poly(β-hydroxyalkanoates) with carboxylic acid or primary amine pendent groups, contributing to the development of degradable polyelectrolyte complexes (Rossignol, Boustta, & Vert, 1999).
- Research on the synthesis of optically active deuterium-labeled serine derivatives has employed this compound, providing insights into the racemization mechanism (Kovacs, Jham, & Hui, 1982).
Enzyme Activity and Bioremediation
- Studies on the mechanism of alpha-chymotrypsin and trypsin-catalyzed hydrolysis of amides have involved this compound to understand the role of the active serine in enzymatic activity (Berezin, Kazanskaya, Klyosov, & Svedas, 1973).
- The compound has been instrumental in cloning and biochemical characterization of enzymes for potential enzymatic bioremediation applications, like in the study of Nocardioides sp. strain SG-4G (Pandey et al., 2010).
Pharmacology and Biochemical Studies
- This compound is also used in the context of biochemical research, such as in the resolution of glutamic acid and its derivatives (Levintow, Greenstein, & Kingsley, 1951).
- Its application extends to studies in pharmacology, like the synthesis of peptide fragments for insulin research (Ke, Kung, Wang, & Niu, 1964).
Mechanism of Action
Target of Action
N-Cbz-dl-serine, also known as Z-DL-Ser-OH or N-Carbobenzoxy-DL-serine, is a chemical intermediate used in organic synthesis . It is a versatile building block and can be used as an intermediate for the synthesis of complex compounds
Mode of Action
It is known that serine proteases, a family of enzymes that degrade a wide range of proteins, play vital roles in a variety of biological processes . Their mechanism of action involves several catalytic strategies that are common in enzymatic catalysis .
Biochemical Pathways
Serine and one-carbon unit metabolisms are essential biochemical pathways implicated in fundamental cellular functions such as proliferation, biosynthesis of important anabolic precursors, and in general for the availability of methyl groups . These two distinct but interacting pathways are crucial in cancer, the de novo cytosolic serine pathway, and the mitochondrial one-carbon metabolism .
Result of Action
Given its role as a chemical intermediate in organic synthesis , it can be inferred that its action results in the formation of complex compounds.
Biochemical Analysis
Biochemical Properties
N-Carbobenzoxy-DL-serine is involved in various biochemical reactions. It is used as a building block in peptide synthesis The compound interacts with enzymes and proteins involved in these synthesis processes
Cellular Effects
It is known that serine, a component of this compound, plays fundamental roles in central nervous system metabolism and signaling . It is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reactant in organic synthesis . It participates in reactions by providing a nucleophilic amine to the highly reactive chloroformate . This reaction liberates HCl and requires some base
Temporal Effects in Laboratory Settings
It is known that this compound is used as a reactant in organic synthesis
Dosage Effects in Animal Models
It is known that D-serine, a component of this compound, has been studied in animal models of depression and anxiety
Metabolic Pathways
This compound is involved in the serine synthesis pathway . Serine is a non-essential amino acid implicated in numerous different metabolic processes such as antioxidant defense, one-carbon metabolism, and de novo nucleotide synthesis
Properties
IUPAC Name |
3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIDSOFZAKMQAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308319 | |
Record name | N-Benzyloxycarbonyl-DL-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2768-56-1, 1145-80-8 | |
Record name | N-Benzyloxycarbonyl-DL-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2768-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyloxycarbonyl-DL-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbobenzoxy-DL-serine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1145-80-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Carbobenzoxy-DL-serine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyloxycarbonyl-DL-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-DL-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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